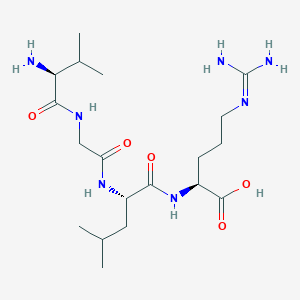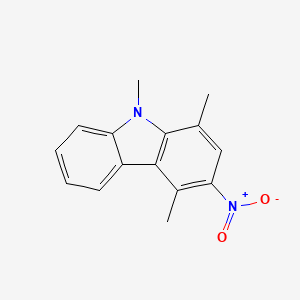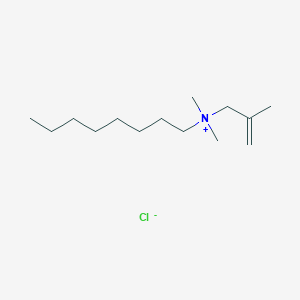
Thiazole, 5-azido-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole, 5-azido- is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. The azido group is attached to the fifth carbon of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-bromo-thiazole with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Another approach involves the use of 5-chloro-thiazole and trimethylsilyl azide under similar conditions .
Industrial Production Methods
Industrial production of Thiazole, 5-azido- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Thiazole, 5-azido- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Trimethylsilyl Azide: An alternative azide source.
Palladium Catalyst: Used in reduction reactions.
Dimethylformamide (DMF): A common solvent for these reactions
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Aminothiazoles: Formed through reduction reactions.
Applications De Recherche Scientifique
Thiazole, 5-azido- has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of various bioactive molecules, including antimicrobial and anticancer agents.
Materials Science: Used in the development of novel materials with unique electronic and optical properties.
Agriculture: Incorporated into agrochemicals for pest control and plant growth regulation.
Mécanisme D'action
The mechanism of action of Thiazole, 5-azido- depends on its specific application. In medicinal chemistry, it can interact with biological targets such as enzymes and receptors, leading to the inhibition or activation of specific biochemical pathways. The azido group can form covalent bonds with nucleophilic sites in proteins, altering their function . In materials science, the electronic properties of the thiazole ring contribute to the material’s overall behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: The parent compound without the azido group.
5-Bromo-Thiazole: A precursor in the synthesis of Thiazole, 5-azido-.
5-Chloro-Thiazole: Another precursor used in synthesis.
Uniqueness
Thiazole, 5-azido- is unique due to the presence of the azido group, which imparts distinct reactivity and biological activity. The azido group allows for specific chemical modifications and interactions that are not possible with other thiazole derivatives .
Propriétés
Numéro CAS |
194099-99-5 |
|---|---|
Formule moléculaire |
C3H2N4S |
Poids moléculaire |
126.14 g/mol |
Nom IUPAC |
5-azido-1,3-thiazole |
InChI |
InChI=1S/C3H2N4S/c4-7-6-3-1-5-2-8-3/h1-2H |
Clé InChI |
NMUCPIHHFNYKPT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=N1)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12575101.png)
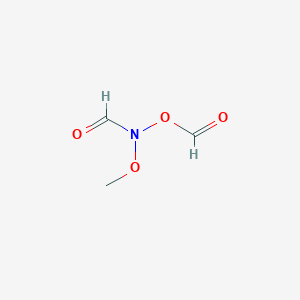
![1,1'-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole]](/img/structure/B12575111.png)
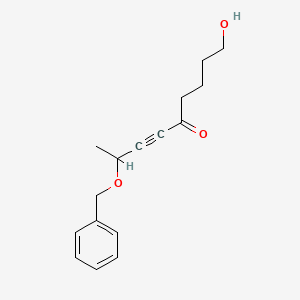
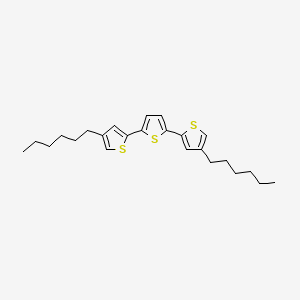


methyl}benzene-1,3-diol](/img/structure/B12575140.png)


